2-butylbenzofuran-5-amine Hydrochloride

概要

説明

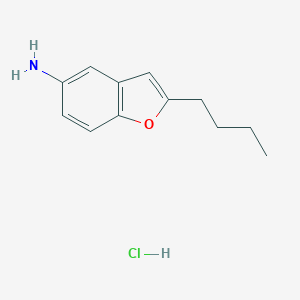

2-butylbenzofuran-5-amine Hydrochloride is a chemical compound with the molecular formula C12H16ClNO. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a butyl group attached to the benzofuran ring and an amine group at the 5-position, forming a hydrochloride salt. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-butylbenzofuran-5-amine Hydrochloride typically involves several steps, starting from readily available precursorsThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

化学反応の分析

Methanesulfonylation to Form Dronedarone Hydrochloride

The amine group undergoes selective methanesulfonylation to form dronedarone hydrochloride. This reaction is optimized for industrial scalability and purity:

Reaction Conditions

-

Reagents : Methanesulfonyl chloride (1.0–1.2 eq), tetramethyl ammonium chloride (0.1–0.5 eq)

-

Solvent : Toluene (preferred), xylene, or cyclohexane

-

Temperature : Reflux (~110°C for toluene)

-

Time : 60–90 minutes

-

Catalyst : None (base-free conditions)

Key Findings

-

Base-free conditions prevent bis-methanesulfonylation, a common side reaction in prior methods that used triethylamine or other bases .

-

Tetramethyl ammonium chloride acts as a phase-transfer catalyst, enhancing reaction efficiency .

-

Direct isolation of dronedarone hydrochloride avoids intermediate purification, improving yield (reported >90% purity by HPLC) .

Comparison with Prior Art

Hydrogenation of Nitro Precursor

The hydrochloride is typically synthesized via hydrogenation of 2-butyl-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-5-nitrobenzofuran:

Reaction Conditions

-

Catalyst : Raney nickel (5–10 wt%)

-

Solvent : Methanol, ethanol, or isopropanol

-

Pressure : 4–5 kg/cm²

-

Temperature : 45–50°C

-

Time : 3–4 hours

Outcome

-

Quantitative reduction of the nitro group to amine (>98% conversion) .

-

The crude amine is obtained as an oil and directly used in subsequent steps without isolation .

Salt Formation and Adjustment

The hydrochloride salt’s acidity is fine-tuned using HCl or ammonium chloride:

Process

-

Reagents : HCl gas (in isopropanol) or ammonium chloride

-

Conditions : Stirring at 25–30°C for 24 hours

-

Outcome : Adjusts HCl content to meet pharmaceutical specifications (1.0–1.2 eq HCl) .

Synthetic Route to Dronedarone

The amine participates in a multi-step synthesis:

-

Coupling Reaction :

-

Final Purification :

Stability and Byproduct Analysis

-

Degradation : Prolonged exposure to moisture or heat leads to hydrolysis of the sulfonamide group .

-

Key Impurities :

Industrial-Scale Optimization

科学的研究の応用

Dronedarone Synthesis

One of the primary applications of 2-butylbenzofuran-5-amine hydrochloride is its use as an intermediate in the synthesis of Dronedarone , a drug used to treat cardiac arrhythmias. Dronedarone is structurally related to Amiodarone but has been modified to reduce toxicity associated with iodine content and improve pharmacokinetic properties. The synthesis pathway includes several steps where this compound is converted into Dronedarone through reactions involving various reagents such as methanesulfonic anhydride and Friedel-Crafts acylation reactions .

Synthetic Routes

The synthetic routes for this compound involve several key reactions:

- N-acetylation of starting materials like p-anisidine.

- Alkylation reactions with bromoalkanes to introduce the butyl group.

- Cyclization processes that form the benzofuran ring structure.

These synthetic strategies are crucial for producing high yields of this compound, which is essential for efficient drug development .

Case Studies in Synthesis

A notable case study involves the use of palladium-catalyzed reactions to synthesize derivatives of 2-butylbenzofuran. Researchers have demonstrated that modifying reaction conditions can significantly influence yield and purity, highlighting the importance of optimizing synthetic pathways in pharmaceutical chemistry .

作用機序

The mechanism of action of 2-butylbenzofuran-5-amine Hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

2-butylbenzofuran-5-amine: The parent compound without the hydrochloride salt.

2-butylbenzofuran-5-methanol: A derivative with a hydroxyl group instead of an amine.

2-butylbenzofuran-5-carboxylic acid: A derivative with a carboxyl group at the 5-position

Uniqueness

2-butylbenzofuran-5-amine Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

生物活性

2-butylbenzofuran-5-amine hydrochloride (CAS No. 526196-90-7) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzofuran moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{15}ClN_{2}O. Its structure features a benzofuran ring substituted with a butyl group and an amine functional group, which may influence its biological interactions.

Biological Activity

Research indicates that compounds with benzofuran structures exhibit a variety of biological activities. The specific biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that benzofuran derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Neurotransmitter Modulation : Investigations into the compound's effects on neurotransmitter systems, particularly serotonin and dopamine pathways, indicate potential applications in treating mood disorders and cognitive dysfunctions.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibits tumor growth through modulation of signaling pathways |

| Neurotransmitter Modulation | Affects serotonin and dopamine pathways; potential for mood disorder treatment |

| Anti-inflammatory | Reduces inflammation; potential therapeutic applications |

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer progression. For instance, benzofuran derivatives have been reported to inhibit EGFR and VEGFR kinases, which play critical roles in tumor growth and angiogenesis .

- Antioxidant Activity : Benzofurans are known for their antioxidant properties, which may contribute to their anti-inflammatory effects by scavenging free radicals and reducing oxidative stress .

- Interaction with Receptors : The amine functional group may facilitate interactions with neurotransmitter receptors, influencing mood regulation and cognitive functions.

Case Studies

Several studies have explored the biological activity of benzofuran derivatives similar to this compound:

- Antitumor Efficacy : A study demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antitumor activity .

- Neuroprotective Effects : Research into similar compounds has revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Inflammation Models : In vivo studies using models of inflammation have shown that benzofuran derivatives can significantly reduce markers of inflammation, supporting their therapeutic potential in inflammatory diseases.

特性

IUPAC Name |

2-butyl-1-benzofuran-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11;/h5-8H,2-4,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNAECRFGLADHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431067 | |

| Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526196-90-7 | |

| Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。